molecular formula C12H17Cl3N4 B2364911 5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride CAS No. 1286854-94-1

5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride

Cat. No.: B2364911
CAS No.: 1286854-94-1
M. Wt: 323.65
InChI Key: WMYVJYIHEQUBMZ-UHFFFAOYSA-N
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Description

Discovery and Development of Naphthyridine Compounds

Naphthyridines, diazanaphthalenes with two nitrogen atoms in a bicyclic framework, emerged as a significant heterocyclic system after Reissert's 1893 synthesis of the first naphthyridine derivative. The 1,6-naphthyridine isomer (2 in Figure 1) gained prominence due to its structural versatility in medicinal chemistry. Early work focused on synthesizing unsubstituted isomers, but functionalization at positions 3, 4, 5, 7, and 8 enabled diverse biological applications. By the 1990s, 1,6-naphthyridin-2(1H)-ones became key scaffolds for antimicrobial and anticancer agents.

Table 1: Key milestones in naphthyridine chemistry

Year Achievement Reference
1893 First naphthyridine synthesis
1958 Isolation of 1,6-naphthyridine
1990s Development of bioactive 1,6-naphthyridin-2(1H)-ones
2020s Advanced functionalization techniques (e.g., halogenation, piperazine substitution)

Evolution of Piperazine-Substituted Heterocycles

Piperazine, a six-membered diamine ring, became a cornerstone of heterocyclic chemistry following its 19th-century isolation from pepper alkaloids. Its integration into drug design accelerated in the 1960s with the development of antipsychotics and antibiotics. The piperazine moiety enhances solubility and enables hydrogen bonding, making it ideal for modifying pharmacokinetic properties. By the 2000s, piperazine substitution became common in kinase inhibitors (e.g., palbociclib) and antimicrobial agents.

Classification and Nomenclature

The compound 5-piperazin-1-yl-1,6-naphthyridine trihydrochloride (CAS: 1286854-94-1) belongs to two structural classes:

  • Naphthyridines : Bicyclic systems with nitrogen atoms at positions 1 and 6.
  • Piperazine derivatives : Features a piperazine group (-N-(CH₂)₂-N-) at position 5.

IUPAC Name :
5-(piperazin-1-yl)-1,6-naphthyridine trihydrochloride

Structural features :

  • Bicyclic 1,6-naphthyridine core (C₁₀H₆N₂)
  • Piperazine substituent at C5
  • Three hydrochloride counterions for solubility

Historical Significance in Heterocyclic Chemistry

The fusion of naphthyridine and piperazine moieties represents a strategic advancement in heterocyclic design:

  • Electronic modulation : The electron-deficient naphthyridine core pairs with piperazine's basicity to create pH-dependent solubility.
  • Synthetic versatility : Halogenation at C5 allows facile piperazine substitution via Buchwald-Hartwig coupling.
  • Biological relevance : Over 17,000 1,6-naphthyridine derivatives have been patented, with piperazine substitutions enhancing target affinity in kinase inhibitors.

Table 2: Comparative analysis of related heterocycles

Compound Core Structure Key Feature
1,8-Naphthyridine Diazanaphthalene Antibacterial (nalidixic acid)
Quinazoline Benzodiazine Anticancer (gefitinib)
5-Piperazin-1-yl-1,6-naphthyridine Hybrid scaffold Enhanced solubility via HCl salt

Properties

IUPAC Name

5-piperazin-1-yl-1,6-naphthyridine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4.3ClH/c1-2-10-11(14-4-1)3-5-15-12(10)16-8-6-13-7-9-16;;;/h1-5,13H,6-9H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYVJYIHEQUBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC3=C2C=CC=N3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Naphthyridine Synthesis

The 1,6-naphthyridine core is often synthesized via condensation reactions. A representative approach involves reacting 4-aminonicotinaldehyde with malonamide derivatives under basic conditions. For instance, condensation in ethanol with sodium ethoxide at reflux yields the bicyclic structure.

Palladium-Catalyzed Coupling

Buchwald–Hartwig Amination

This method enables direct coupling of piperazine with halogenated naphthyridines. For example, 5-bromo-1,6-naphthyridine reacts with piperazine using palladium(II) acetate and Xantphos in toluene at 110°C.

Optimized Parameters

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃
  • Yield: 70–80%.

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors for enhanced control. A patent describes coupling 5-chloro-1,6-naphthyridine with piperazine in DMF at 120°C, achieving 85% conversion in 30 minutes.

Protecting Group Strategies

Boc Protection-Deprotection

To avoid side reactions, piperazine is often protected with tert-butoxycarbonyl (Boc). The Boc group is removed using 4M HCl in dioxane, yielding the hydrochloride salt.

Steps

  • Protection: React piperazine with Boc₂O in THF.
  • Coupling: Attach protected piperazine to 5-chloro-1,6-naphthyridine.
  • Deprotection: Treat with HCl/dioxane (0–25°C, 6 hours).

Yield: 75–80% after purification.

Trihydrochloride Salt Formation

The free base is converted to the trihydrochloride salt by treating with excess HCl (3 equiv) in methanol. Crystallization from methanol/ethyl acetate yields the pure product.

Purification Metrics

  • Purity: >90% (HPLC)
  • Crystallinity: Monoclinic crystals confirmed via XRD.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Nucleophilic Substitution Low cost, simple setup Requires harsh acids, moderate yield 65–75%
Buchwald–Hartwig High selectivity, scalable Expensive catalysts 70–80%
Continuous Flow High throughput, consistent quality Specialized equipment needed 85%

Industrial-Scale Production

A patented industrial method uses automated flow reactors with the following parameters:

  • Residence Time: 30 minutes
  • Temperature: 120°C
  • Pressure: 4 bar
  • Solvent: DMF
    This approach reduces byproducts and achieves 90% purity post-crystallization.

Challenges and Optimizations

Byproduct Formation

Excess piperazine can lead to di-substituted byproducts. Optimization involves stoichiometric control and using piperazine hydrochloride.

Solvent Selection

Methanol improves solubility but may reduce reaction rates. Ethanol balances reactivity and cost.

Chemical Reactions Analysis

Types of Reactions

5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products Formed

Scientific Research Applications

Scientific Research Applications

5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride has been studied for its diverse applications across several scientific domains:

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its biological activities, which include:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, suggesting its potential use in treating infections.
  • Anticancer Properties : Research highlights its ability to inhibit pathways associated with tumor growth. Notably, compounds with similar structures have been shown to modulate the phosphoinositide 3-kinase (PI3K) pathway, which is often activated in cancers .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Binding to Enzymes/Receptors : The compound can modulate the activity of various enzymes and receptors, crucial for its therapeutic effects.
  • Potential as a Ligand : It has been investigated for its role as a ligand in biochemical assays, indicating utility in drug discovery processes .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Antischistosomal Activity

A study utilized in silico screening to identify small molecules with anti-schistosomal activity. Compounds containing a piperazine core demonstrated significant effects on the lifecycle stages of Schistosoma mansoni, indicating potential for developing new treatments for schistosomiasis .

Inhibition of PI3K/mTOR Pathways

Research has highlighted the role of similar compounds in inhibiting the PI3K/mTOR signaling pathway critical in cancer biology. This suggests that this compound could be further evaluated for anticancer properties .

Mechanism of Action

The mechanism of action of 5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

5-(Piperazin-1-yl)-2-(trifluoromethyl)-1,6-naphthyridine

  • CAS : 890302-17-7
  • Molecular Formula : C₁₃H₁₃F₃N₄
  • Molecular Weight : 282.26 g/mol
  • The absence of hydrochloride counterions reduces solubility in polar solvents but may enhance membrane permeability.
  • Applications : The -CF₃ group is often used in medicinal chemistry to resist metabolic degradation, suggesting this analog could exhibit longer half-life in vivo .

5-(Piperazin-1-yl)-1,6-naphthyridine Hydrochloride

  • CAS : 1171412-23-9
  • Molecular Formula : C₁₂H₁₄N₄·HCl
  • Molecular Weight : 250.73 g/mol (salt form)
  • Key Differences :
    • A single hydrochloride counterion results in lower solubility compared to the trihydrochloride form, which may limit its utility in aqueous formulations .
    • Retains the piperazine moiety, critical for receptor binding in central nervous system (CNS) targets .

Pyridazin-3(2H)-one Derivatives (e.g., 5-Chloro-6-phenylpyridazin-3(2H)-one)

  • CAS: Not specified (see )
  • Molecular Formula : C₁₀H₈ClN₂O
  • Key Differences: The pyridazinone core lacks the fused aromatic system of naphthyridine, reducing planar rigidity and altering electronic properties . Chlorophenyl substitutions may enhance antimicrobial or anti-inflammatory activity, diverging from the CNS focus of naphthyridine analogs .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Solubility
5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride 372517-54-9 C₁₂H₁₄N₄·3HCl 214.27 (free base) Piperazine, 3 HCl ≥97% High (aqueous)
5-(Piperazin-1-yl)-2-(trifluoromethyl)-1,6-naphthyridine 890302-17-7 C₁₃H₁₃F₃N₄ 282.26 -CF₃ Not listed Moderate (organic)
5-Piperazin-1-yl-1,6-naphthyridine hydrochloride 1171412-23-9 C₁₂H₁₄N₄·HCl 250.73 Piperazine, 1 HCl 97% Moderate
5-Chloro-6-phenylpyridazin-3(2H)-one Not available C₁₀H₈ClN₂O 210.64 Chlorophenyl, pyridazinone Not listed Low

Research Implications

  • Trihydrochloride vs. Hydrochloride Salts: The trihydrochloride form’s superior solubility makes it preferable for in vitro assays requiring aqueous buffers, whereas the mono-hydrochloride analog may be better suited for lipid-based delivery systems .
  • Trifluoromethyl Substitution : The -CF₃ group in the 2-position analog could enhance metabolic stability but may introduce toxicity risks, a common trade-off in fluorinated compounds .

Biological Activity

5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₅Cl₃N₂
  • Molecular Weight : 250.73 g/mol
  • Physical Form : Crystalline solid with high purity

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. This interaction may involve:

  • Binding to Enzymes/Receptors : The compound can modulate the activity of various enzymes and receptors, which is crucial for its therapeutic effects.
  • Potential as a Ligand : It has been investigated for its role as a ligand in biochemical assays, indicating its utility in drug discovery and development processes.

Biological Activities

This compound has been studied for several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Properties : Research indicates that it may have anticancer effects by inhibiting pathways associated with tumor growth. Specifically, compounds with similar structural features have shown promise in modulating the phosphoinositide 3-kinase (PI3K) pathway, which is often activated in cancers .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundContains piperazine and naphthyridine coreHigh purity and crystalline form enhance reactivity
5-Piperazin-1-yl-2-thiophenecarboxamideIncorporates thiophene moietyExhibits different biological activities
4-(Piperazin-1-yl)-quinazolineQuinazoline core instead of naphthyridinePotentially different pharmacological profiles

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. Notably:

  • Antischistosomal Activity : A study utilized in silico screening to identify small molecules with anti-schistosomal activity. Compounds with a piperazine core demonstrated significant effects on the lifecycle stages of Schistosoma mansoni, indicating the potential for developing new treatments for schistosomiasis .
  • Inhibition of PI3K/mTOR Pathways : Research has highlighted the role of similar compounds in inhibiting the PI3K/mTOR signaling pathway, which is critical in cancer biology. This suggests that this compound could be further evaluated for its anticancer properties .

Q & A

Q. How should researchers address contradictions in experimental data (e.g., conflicting solubility results)?

  • Methodological Answer :
  • Root Cause Analysis : Validate instrumentation calibration (e.g., HPLC pump pressure, UV lamp intensity).
  • Inter-Laboratory Comparison : Share samples with independent labs to confirm reproducibility.
  • Statistical Reconciliation : Apply Grubbs’ test to identify outliers or non-normal data distributions .

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